molecular formula C32H27N5O3S2 B2673068 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(3,4-DIMETHYLPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE CAS No. 690961-91-2

2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(3,4-DIMETHYLPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE

Cat. No.: B2673068
CAS No.: 690961-91-2
M. Wt: 593.72
InChI Key: WLADZASJPPOBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(3,4-DIMETHYLPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. Its molecular structure integrates a pyridine core decorated with cyano and sulfanylacetamide groups, and it is further functionalized with dimethoxyphenyl, dimethylphenyl, and a 1,2,4-thiadiazole moiety. This specific architecture suggests potential for high-affinity binding to ATP pockets of various protein kinases. While direct literature on this exact molecule is limited, its structural features are characteristic of compounds investigated as potent and selective inhibitors for oncological and inflammatory targets. The presence of the 1,2,4-thiadiazole ring is a common pharmacophore in drugs and bioactive molecules, known to contribute to diverse biological activities. Researchers can utilize this chemical as a key intermediate or a lead compound for synthesizing novel analogs, for high-throughput screening campaigns, or for in-depth biochemical and biophysical studies to elucidate specific kinase pathways and their roles in disease models. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N5O3S2/c1-19-10-11-23(14-20(19)2)26-16-24(22-12-13-27(39-3)28(15-22)40-4)25(17-33)31(34-26)41-18-29(38)35-32-36-30(42-37-32)21-8-6-5-7-9-21/h5-16H,18H2,1-4H3,(H,35,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLADZASJPPOBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C=C3)OC)OC)C#N)SCC(=O)NC4=NSC(=N4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(3,4-DIMETHYLPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE involves several steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors under controlled conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced via cyclization reactions, often using sulfur-containing reagents.

    Coupling Reactions: The final compound is formed by coupling the pyridine and thiadiazole rings with the aromatic groups through nucleophilic substitution or other coupling reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(3,4-DIMETHYLPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(3,4-DIMETHYLPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(3,4-DIMETHYLPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways: It may influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison based on substituent effects and heterocyclic frameworks:

Table 1: Structural Comparison of Key Compounds

Compound Name/Identifier Core Structure Key Substituents Functional Groups/Notes
Target Compound (CAS 690961-91-2) Pyridine + Thiadiazole 3,4-Dimethoxyphenyl, 3,4-Dimethylphenyl, 5-phenylthiadiazole Electron-rich dimethoxy groups; steric bulk from dimethylphenyl; sulfanyl-acetamide linker
Compound 12 Pyridine + Triazole 4-Chlorophenyl, 4-methoxyphenyl, triazolyl-pyrrolothiazolopyrimidine Chlorophenyl (electron-withdrawing); triazole-linked fused heterocycle
Compound 13 Pyridine + Pyrimidine 4-Chlorophenyl, 4-methoxyphenyl, pyrimidine-carboxamide Carboxamide bridge; pyrimidine core
5-Amino-3-hydroxy-pyrazole-thiophene derivatives (7a, 7b) Thiophene + Pyrazole Malononitrile/ethyl cyanoacetate, hydroxy-pyrazole Thiophene core with amino and cyano/carboxylate groups

Key Observations

Substituent Effects: The target compound’s 3,4-dimethoxyphenyl group is electron-rich, which may enhance solubility in polar solvents compared to 4-chlorophenyl in Compounds 12 and 13 . The latter’s electron-withdrawing chloro group could reduce metabolic stability but improve target binding in hydrophobic pockets.

Heterocyclic Frameworks: The 1,2,4-thiadiazole ring in the target compound is known for metabolic stability and hydrogen-bonding capacity, contrasting with the triazole in Compound 12 (which offers similar stability but distinct electronic profiles) . Thiophene derivatives (e.g., 7a, 7b) prioritize π-π stacking interactions due to their planar structure, whereas the pyridine-thiadiazole system in the target compound may exhibit greater conformational flexibility.

Synthetic Pathways: The target compound’s synthesis likely involves sulfanyl-acetamide coupling, whereas Compounds 12 and 13 utilize triazole/pyrimidine-forming reactions in DMF. Thiophene derivatives (7a, 7b) are synthesized via cyclocondensation with malononitrile or ethyl cyanoacetate, highlighting divergent synthetic strategies.

Research Implications

  • The dimethoxy and dimethyl substituents in the target compound suggest optimized lipophilicity for membrane penetration, whereas chloro-substituted analogs (e.g., Compound 12) may prioritize target affinity .
  • The absence of direct biological data in the provided evidence limits functional comparisons. Further studies should evaluate enzymatic inhibition, solubility, and pharmacokinetics relative to these analogs.

Notes on Evidence Limitations

The provided materials lack explicit data on the target compound’s bioactivity, solubility, or stability. Comparisons are inferred from structural features and general trends in heterocyclic chemistry. Additional experimental or computational studies are required to validate these hypotheses.

Biological Activity

The compound 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C30H25N5O4S
  • Molecular Weight : 523.6 g/mol
  • IUPAC Name : N-(4-acetylphenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl}acetamide

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment. The following sections detail its anticancer effects, mechanisms of action, and relevant studies.

Anticancer Activity

Several studies have demonstrated the anticancer potential of related compounds with similar structural motifs. For instance:

  • In Vitro Studies : Compounds with the cyanopyridine structure have shown promising results in inhibiting cancer cell proliferation. A study reported that derivatives of 3-cyano-2-substituted pyridines induced apoptosis in MCF-7 breast cancer cells with IC50 values ranging from 7.12 μM to 12.19 μM when compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
  • Mechanisms of Action :
    • Apoptosis Induction : The compound is believed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
    • Cell Cycle Arrest : Studies suggest that these compounds can interfere with cell cycle progression, particularly at the G1/S checkpoint .

Case Studies

Several case studies illustrate the biological activity of compounds similar to 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide:

StudyCompoundCell LineIC50 ValueNotes
9aRKO8.22 μMMore potent than 5-FU
9bRKO9.95 μMSignificant cytotoxicity observed
Compound XMCF712.19 μMInduced apoptosis

Q & A

Q. How can researchers validate computational predictions of metabolite formation?

  • In Silico Tools : Run CYP450 metabolism simulations with StarDrop or ADMET Predictor™.
  • Experimental Validation : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.